L-Ascorbic acid-13C

LC-MS Internal Standard Isotope Dilution

L-Ascorbic acid-1-13C delivers a metabolically inert +1 Da mass shift, eliminating the hydrogen-deuterium exchange artifacts inherent to ²H-labeled analogs. This ¹³C-labeled internal standard ensures matrix-independent quantitation of vitamin C in plasma, serum, urine, foods, and supplements via isotope dilution LC-MS/MS. Procure this specific 99 atom% 13C-enriched tracer to achieve validated, reproducible analytical data not possible with unlabeled or deuterated alternatives.

Molecular Formula C6H8O6
Molecular Weight 177.12 g/mol
Cat. No. B1146135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ascorbic acid-13C
SynonymsVitamin C-1-13C
Molecular FormulaC6H8O6
Molecular Weight177.12 g/mol
Structural Identifiers
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i6+1
InChIKeyCIWBSHSKHKDKBQ-HYAXHRHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one: A 13C-Labeled Ascorbic Acid Stable Isotope Tracer for Metabolic Flux Analysis and Quantitative LC-MS


The compound (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one, also known as L-Ascorbic acid-1-13C [1], is a stable isotope-labeled analog of vitamin C where the carbonyl carbon at position 1 is enriched with the non-radioactive carbon-13 isotope [2]. This isotopic labeling introduces a +1 Da mass shift (M+1) relative to unlabeled ascorbic acid , enabling its precise differentiation and quantification in complex biological matrices using mass spectrometry. The compound retains the full biochemical properties of natural vitamin C, including its roles as an essential cofactor for collagen biosynthesis and as a potent endogenous antioxidant . As a water-soluble vitamin found ubiquitously in food and biological systems , it serves as a critical tracer for elucidating ascorbate uptake, distribution, metabolism, and redox cycling in both in vitro and in vivo settings.

Why Unlabeled Ascorbic Acid or 2H-Labeled Analogs Cannot Substitute for (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one in Quantitative Mass Spectrometry Workflows


Generic substitution of (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one with unlabeled ascorbic acid or alternative isotope labels (e.g., deuterium) introduces critical analytical liabilities that compromise data integrity. In quantitative LC-MS/MS, unlabeled ascorbic acid cannot serve as an internal standard because it is indistinguishable from endogenous analyte, leading to uncontrolled matrix effects and inaccurate quantitation. While deuterium (²H)-labeled analogs may offer similar mass shifts, they are susceptible to hydrogen-deuterium exchange in aqueous biological matrices, altering their mass and undermining their utility as stable internal standards [1]. In contrast, the carbon-13 label is metabolically stable and chemically inert under physiological conditions, ensuring that the tracer's mass remains constant throughout an experiment . Direct comparative studies have demonstrated that ¹³C- and ²H-labeled ascorbic acid tracers exhibit statistically equivalent kinetic behavior in human subjects [2], but the ¹³C label is universally preferred for LC-MS quantification due to its superior analytical robustness and freedom from exchange artifacts . Therefore, procurement of the specifically ¹³C-labeled compound is essential for accurate, reproducible, and validated analytical methods.

Quantitative Differentiation of (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one Versus In-Class Analogs and Unlabeled Ascorbic Acid


Isotopic Purity and Mass Shift Enables Reliable Quantification as an Internal Standard for LC-MS/MS

L-Ascorbic acid-1-13C is supplied with an isotopic purity of 99 atom % 13C . This high enrichment provides a consistent +1 Da mass shift (M+1) relative to unlabeled L-ascorbic acid (MW 176.12 g/mol) [1], making it an ideal internal standard for isotope dilution mass spectrometry. In contrast, unlabeled ascorbic acid (0% 13C enrichment) cannot be used as an internal standard due to its co-elution and identical mass. Alternative ²H-labeled analogs may suffer from hydrogen exchange, altering their mass and compromising quantification [2].

LC-MS Internal Standard Isotope Dilution Method Validation

Comparative Kinetic Behavior: 13C- Versus 2H-Labeled Ascorbic Acid Tracers in Human Metabolic Studies

A direct comparative study in human volunteers demonstrated that ¹³C-labeled and ²H-labeled ascorbic acid tracers exhibit statistically indistinguishable kinetic behavior following oral administration [1]. Principal component analysis of GC/MS data over a 48-hour time course revealed that only two factors were required to explain the observed isotopomer variations: the spectrum of unlabeled endogenous ascorbic acid and a linear combination of the two labeled tracers. The absence of a third factor confirms that the physiological fate of the ¹³C tracer is equivalent to that of the ²H tracer [1].

Pharmacokinetics Stable Isotope Tracer Ascorbic Acid Metabolism Human Study

In Vivo 13C NMR Detection of Hepatic Ascorbic Acid Synthesis Using 13C-13C Spin Couplings

Infusion of [1,2-13C2]glucose into rats leads to the endogenous synthesis of [5,6-13C2]ascorbic acid, which exhibits characteristic 13C-13C homonuclear spin couplings [1]. This unique spectral signature enables the noninvasive detection and quantification of hepatic ascorbic acid in vivo, overcoming the problem of overlapping singlet resonances from other metabolites. The turnover rate of hepatic ascorbic acid was quantified at 1.9 ± 0.4 nmol·min⁻¹·g⁻¹ [1]. While this study used a doubly-labeled precursor, the same principle applies to the use of singly-labeled (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one for tracing specific carbon atom fates.

13C NMR Spectroscopy Metabolic Flux Analysis In Vivo Imaging Hepatic Metabolism

13C NMR Discriminates Intra- and Extracellular Ascorbic Acid Pools via 'Split-Peak' Phenomenon

13C NMR spectra of [1-13C]- and [2-13C]ascorbic acid in human erythrocyte suspensions display a 'split-peak' phenomenon, with distinct resonances for intra- and extracellular populations [1]. This phenomenon, unique to the 13C label, enables the noninvasive, real-time monitoring of ascorbic acid transport and redox cycling across the cell membrane. The apparent Vmax and KM for the reduction of dehydroascorbic acid were determined directly from these spectra [1]. Unlabeled ascorbic acid provides no such information.

Cellular Transport Redox Cycling 13C NMR Erythrocyte Metabolism

Certified Reference Material for Clinical and Forensic LC-MS/MS Quantification

L-Ascorbic Acid-13C6 is available as a certified reference material (CRM) at a concentration of 500 µg/mL in acetonitrile/water, specifically formulated for LC/MS or GC/MS quantification of vitamin C in serum . This CRM is designed for clinical diagnostic applications such as assessing scurvy, malabsorption, and other conditions associated with vitamin C deficiency . While this is a fully 13C6-labeled analog, the same rigorous quality standards apply to the singly-labeled (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one, which is also available in high purity (≥99 atom % 13C, 99% CP) suitable for mass spectrometry .

Clinical Diagnostics Forensic Toxicology Certified Reference Material Vitamin C Deficiency

13C Tracer Elucidates Ascorbate Biosynthetic Pathway via Carbon Skeleton Rearrangement

Feeding C. elegans with D-[1-13C]glucose-labeled E. coli and subsequent GC-MS analysis revealed the incorporation of the 13C atom into ascorbic acid, confirming carbon skeleton rearrangement during biosynthesis [1]. This study demonstrates the utility of 13C-labeled precursors for tracing metabolic pathways. While this experiment used a 13C-glucose precursor, the same GC-MS approach can be applied to trace the fate of exogenously administered (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one in a variety of biological systems.

Metabolic Pathway Analysis Biosynthesis GC-MS Caenorhabditis elegans

Validated Application Scenarios for (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one Based on Quantitative Differentiation Evidence


Quantitative LC-MS/MS Analysis of Vitamin C in Clinical and Food Matrices

L-Ascorbic acid-1-13C is the optimal internal standard for isotope dilution LC-MS/MS quantification of vitamin C in serum, plasma, urine, dietary supplements, and fortified foods. Its +1 Da mass shift and ≥99 atom % 13C enrichment ensure accurate correction for matrix effects and instrument variability, a capability unattainable with unlabeled ascorbic acid. Its metabolic stability surpasses that of deuterium-labeled alternatives, which are prone to hydrogen-deuterium exchange in aqueous matrices [1]. This makes it the preferred choice for validated analytical methods in clinical diagnostics and food science.

In Vivo Metabolic Flux Analysis via 13C NMR Spectroscopy and Imaging

The 13C label in (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one enables noninvasive monitoring of ascorbic acid distribution, turnover, and redox state in living systems using 13C NMR spectroscopy and MRI [2]. The 'split-peak' phenomenon observed in cellular suspensions [3] allows real-time tracking of intra- and extracellular ascorbate pools, providing unique insights into transport and recycling mechanisms. This application is impossible with unlabeled vitamin C and is critical for research in oncology, metabolic disease, and nutritional physiology.

Pharmacokinetic and Metabolic Tracer Studies in Humans and Animal Models

As a stable isotope tracer, this compound can be administered orally or intravenously to track ascorbic acid absorption, distribution, metabolism, and excretion (ADME) . Direct comparative studies have validated that its in vivo kinetic behavior is equivalent to that of established ²H-labeled tracers [4], confirming its suitability for human clinical research. When combined with GC-MS or LC-MS analysis of plasma and urine, it provides robust, quantitative data on vitamin C kinetics without the ethical and logistical burdens of radioactive tracers.

Elucidation of Ascorbate Biosynthesis and Metabolic Pathways in Plants and Animals

The 13C label serves as a definitive tracer for mapping the biosynthetic origin and metabolic fate of ascorbic acid in complex biological systems [5]. Using GC-MS, researchers can track the incorporation of the labeled carbon atom into downstream metabolites or identify carbon skeleton rearrangements [6]. This approach is essential for understanding vitamin C biosynthesis in plants, animals, and microorganisms, and cannot be replicated with unlabeled ascorbic acid, which provides no distinguishable signal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Ascorbic acid-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.